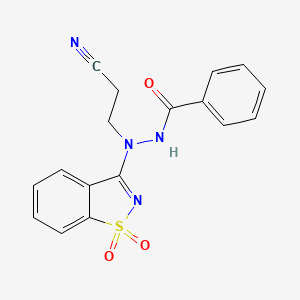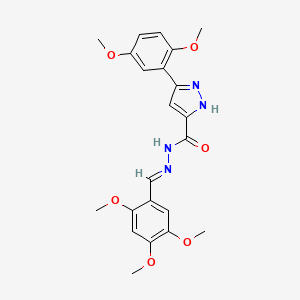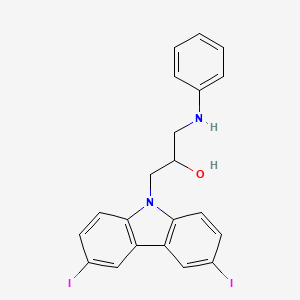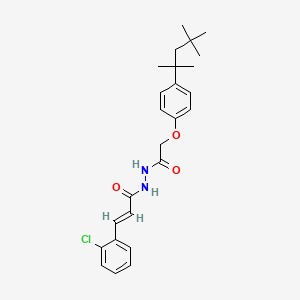![molecular formula C19H21ClN2O2 B11696276 2-(4-chloro-2-methylphenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide](/img/structure/B11696276.png)
2-(4-chloro-2-methylphenoxy)-N'-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro-substituted phenoxy group, a hydrazide linkage, and a phenylpropan-2-ylidene moiety, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This intermediate is then reacted with an appropriate alkylating agent to form 2-(4-chloro-2-methylphenoxy)alkane.
Hydrazide Formation: The phenoxy intermediate is then treated with hydrazine hydrate under controlled conditions to form the corresponding hydrazide.
Condensation Reaction: The final step involves the condensation of the hydrazide with an aldehyde or ketone, such as 1-phenylpropan-2-one, under acidic or basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity. The specific methods may vary depending on the scale of production and the intended application.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines. Substitution reactions can result in a variety of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-2-methylphenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various effects. The hydrazide group can form covalent bonds with target molecules, while the phenoxy and phenylpropan-2-ylidene moieties may contribute to binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetic acid: Known for its use as a herbicide.
2-(4-chloro-2-methylphenoxy)propionic acid: Another herbicidal compound with similar structural features.
2-(4-chloro-2-methylphenoxy)-2’-methylacetanilide: Used in various chemical applications.
Uniqueness
2-(4-chloro-2-methylphenoxy)-N’-[(2E)-1-phenylpropan-2-ylidene]propanehydrazide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its hydrazide linkage and phenylpropan-2-ylidene moiety differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Eigenschaften
Molekularformel |
C19H21ClN2O2 |
|---|---|
Molekulargewicht |
344.8 g/mol |
IUPAC-Name |
2-(4-chloro-2-methylphenoxy)-N-[(E)-1-phenylpropan-2-ylideneamino]propanamide |
InChI |
InChI=1S/C19H21ClN2O2/c1-13-11-17(20)9-10-18(13)24-15(3)19(23)22-21-14(2)12-16-7-5-4-6-8-16/h4-11,15H,12H2,1-3H3,(H,22,23)/b21-14+ |
InChI-Schlüssel |
ZCVLDYBNRIBFLQ-KGENOOAVSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C(\C)/CC2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=C(C)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11696199.png)


![2-[(4-ethoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B11696219.png)
![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11696221.png)

![N-[(E)-(4-bromophenyl)methylidene]-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11696235.png)

![2-{(2E)-2-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}-1,3-benzothiazole](/img/structure/B11696255.png)
![2-[2-(furan-2-ylmethylidene)hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B11696258.png)

![N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide](/img/structure/B11696271.png)

![N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11696291.png)
